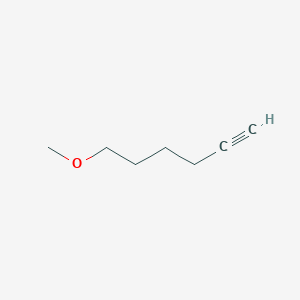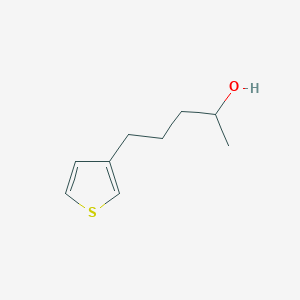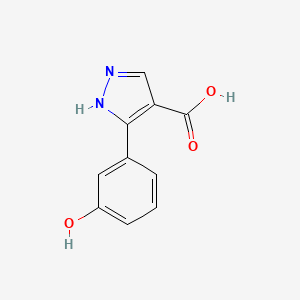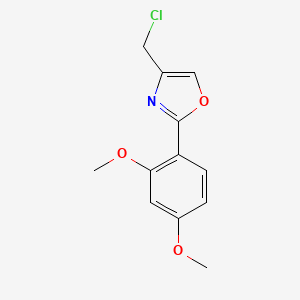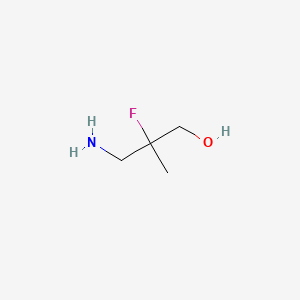
3-Amino-2-fluoro-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluoro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H10FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain that also includes a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoro-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluoro-2-methylpropan-1-ol with ammonia or an amine under suitable conditions. This reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the compound can be synthesized through a multi-step process starting from readily available precursors such as 2-fluoro-2-methylpropane. This process may include steps such as halogenation, amination, and purification to obtain the final product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-fluoro-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.
Reduction: The major product is an amine.
Substitution: The major products depend on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
3-Amino-2-fluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 3-Amino-2-fluoro-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the fluorine atom.
2-Fluoro-2-methyl-1-propanol: Similar structure but lacks the amino group.
3-Amino-2-methylpropan-1-ol: Similar structure but lacks the fluorine atom.
Uniqueness
3-Amino-2-fluoro-2-methylpropan-1-ol is unique due to the presence of both an amino group and a fluorine atom on the same carbon chain. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules and materials.
Propriétés
Formule moléculaire |
C4H10FNO |
|---|---|
Poids moléculaire |
107.13 g/mol |
Nom IUPAC |
3-amino-2-fluoro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10FNO/c1-4(5,2-6)3-7/h7H,2-3,6H2,1H3 |
Clé InChI |
WGOOIRAYYQVQFX-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15322336.png)

